molecular formula C7H12ClF2N B2437466 (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride CAS No. 2287318-64-1

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride

Cat. No. B2437466
CAS RN: 2287318-64-1
M. Wt: 183.63
InChI Key: WWMBPAXORLYRBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, which includes “(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride”, can be achieved via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Scientific Research Applications

Conformational Studies and Biological Activities

  • Conformational Locking in Amino Acids and Antibiotics: The bicyclo[3.1.0]hexane core, similar to the one in (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine, has been used for conformationally locking analogues of nucleoside building blocks and in the design of bioactive compounds. For instance, methanoproline, a natural inhibitor of proline metabolism, and constituents of antibiotics like trovafloxacin utilize this core structure for specific biological activities (Jimeno et al., 2011).

Photocytotoxicity and Cellular Imaging

  • Use in Photocytotoxic Compounds: Complexes such as Iron(III) catecholates, which include structural analogues of methanamine, have demonstrated significant photocytotoxicity under red light, suggesting their potential use in photodynamic therapy for cancer treatment (Basu et al., 2014).

Catalytic and Synthetic Applications

  • Asymmetric Synthesis: Compounds containing structures analogous to (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine have been used in the asymmetric synthesis of α-aryl indolyl-methanamines, highlighting their importance in the synthesis of optically active compounds (Yang & Xu, 2010).

Structural and Conformational Analysis

  • Structural Analysis of Compounds: N-(2-Pyridylmethyleneamino)dehydroabietylamine, a compound structurally similar to (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine, has been synthesized and its crystal structure analyzed, demonstrating the versatile nature of such compounds in chemical research (Wu et al., 2009).

Receptor Studies

  • A3 Adenosine Receptor Agonists: Studies on (N)-methanocarba adenosine 5'-uronamides, which share a structural similarity with the bicyclo[3.1.0]hexane core, have shown their selectivity as agonists of the human A3 adenosine receptor, indicating their potential in receptor-targeted drug development (Melman et al., 2008).

Ring System Applications in Drug Design

  • Bicyclic Pentanes as Drug Isosteres: Bicyclo[1.1.1]pentanes (BCPs), similar in structure to (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine, have been used as rigid spacer groups in drug candidates, demonstrating their potential to enhance drug-like qualities (Shelp & Walsh, 2018).

properties

IUPAC Name

(6,6-difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)5-2-1-3-6(5,7)4-10;/h5H,1-4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMBPAXORLYRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(C2(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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